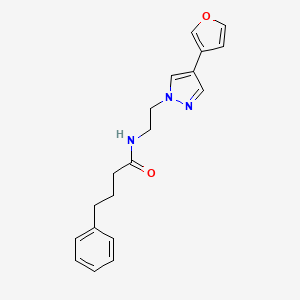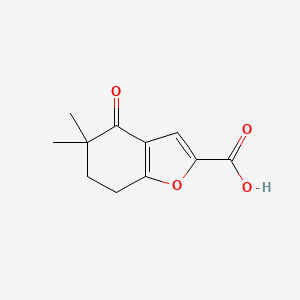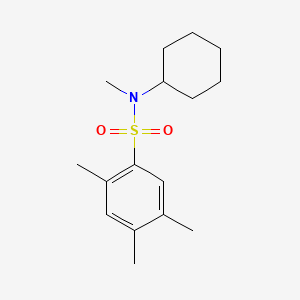
1-(4-methoxyphenyl)-2-phenyl-4-(phenylsulfanyl)-6,7-dihydro-1H-indole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(4-methoxyphenyl)-2-phenyl-4-(phenylsulfanyl)-6,7-dihydro-1H-indole-5-carbaldehyde is a complex organic molecule that appears to be derived from indole chemistry. Indoles are a significant class of heterocyclic compounds with a wide range of applications in pharmaceuticals and organic synthesis. The structure of the compound suggests that it contains multiple substituents on the indole core, including a 4-methoxyphenyl group, a phenyl group, and a phenylsulfanyl group, which could potentially contribute to its chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of related indole derivatives has been demonstrated through nucleophilic substitution reactions. For instance, 1-methoxy-6-nitroindole-3-carbaldehyde has been used as a versatile electrophile, reacting regioselectively at the 2-position with various nucleophiles to yield 2,3,6-trisubstituted indole derivatives . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be applied for its synthesis, utilizing strategic electrophilic and nucleophilic components to construct the complex indole framework.
Molecular Structure Analysis
The molecular structure of closely related compounds, such as 1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde, has been characterized by crystallography. The dihedral angle between the indole and the 4-methoxyphenyl ring systems in this compound is reported to be 70.18°, indicating a significant degree of spatial separation between these two moieties . This information provides insight into the potential three-dimensional conformation of the compound , which may exhibit similar structural characteristics due to the presence of the 4-methoxyphenyl group.
Chemical Reactions Analysis
Indole derivatives are known for their versatility in chemical reactions. The compound 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one, for example, has been utilized as a synthon for the synthesis of various heterocycles, demonstrating the reactivity of indole-based compounds with masked or unmasked aldehyde functionality . This suggests that the aldehyde group in the compound of interest could be reactive and serve as a key functional group for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided papers. However, based on the structural features and the properties of similar compounds, it can be inferred that the compound would exhibit properties typical of aromatic systems, such as stability and potential for π-π interactions. The presence of the methoxy, phenyl, and phenylsulfanyl substituents would influence the compound's solubility, boiling and melting points, and reactivity. The crystal packing of related compounds is stabilized by van der Waals forces, which could also be relevant for the compound .
Aplicaciones Científicas De Investigación
Nucleophilic Substitution and Synthetic Applications
Indole derivatives, like the requested compound, have been demonstrated to be versatile electrophiles in nucleophilic substitution reactions, producing a variety of substituted indoles. Research by Yamada et al. (2009) on 1-methoxy-6-nitroindole-3-carbaldehyde, for example, showcases the compound's ability to react regioselectively at the 2-position with different nucleophiles, leading to the synthesis of 2,3,6-trisubstituted indoles. This indicates the potential for the requested compound to serve as a building block in synthetic organic chemistry, particularly in the construction of novel indole derivatives with various substitutions, which could be of interest in the development of new materials or bioactive molecules (Yamada, F. Yamada, Shiraishi, Tomioka, & Somei, 2009).
Fused Heterocycle Synthesis
The synthesis of fused heterocycles is another area where related compounds have shown significant potential. For instance, Gribble et al. (2002) described the synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles from indole precursors, emphasizing the versatility of indole chemistry in creating complex heterocyclic structures. This suggests that the requested compound, with its indole core and functional groups, could be a candidate for developing new heterocyclic compounds with possible applications in pharmaceuticals and organic electronics (Gribble, Jiang, & Liu, 2002).
Photophysical Properties and Material Science
Compounds containing indole and carbaldehyde functional groups have been explored for their photophysical properties. Deore, Dingore, and Jachak (2015) synthesized a novel synthon with an indole-based structure that exhibited significant photophysical properties when subjected to Friedlander condensation. This highlights the potential of the requested compound in material science, particularly in the development of organic photovoltaic cells or fluorescent markers, given its structural similarity to compounds known for their useful photophysical characteristics (Deore, Dingore, & Jachak, 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-2-phenyl-4-phenylsulfanyl-6,7-dihydroindole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO2S/c1-31-23-15-13-22(14-16-23)29-26-17-12-21(19-30)28(32-24-10-6-3-7-11-24)25(26)18-27(29)20-8-4-2-5-9-20/h2-11,13-16,18-19H,12,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWNFDWJHOOCMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=C2C4=CC=CC=C4)C(=C(CC3)C=O)SC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-2-phenyl-4-(phenylsulfanyl)-6,7-dihydro-1H-indole-5-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-methoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2520224.png)



![Methyl 2-[(5-cyclopropyl-1-propylpyrazol-3-yl)amino]acetate](/img/structure/B2520231.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2520233.png)


![(2-Fluoro-5-methylphenyl)-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]cyanamide](/img/structure/B2520240.png)
![1-(adamantane-1-carbonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2520241.png)
![1-(3-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2520242.png)
![(7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2520243.png)
![Ethyl 10-cyano-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-11-carboxylate](/img/structure/B2520245.png)